molecular formula C18H18ClN5OS B2550374 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 900007-27-4

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2550374
CAS No.: 900007-27-4
M. Wt: 387.89
InChI Key: IMCFRSQLEDSZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been shown to exhibit a wide range of biological activities . The compound’s structure includes a 1,2,4-triazole ring, a sulfanyl group, and an acetamide group .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives often starts from a precursor such as 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . A series of reactions including esterification, hydrazination, salt formation, and cyclization can lead to the formation of the 1,2,4-triazole ring . Further reactions can introduce the sulfanyl and acetamide groups .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, a sulfanyl group (-SH), and an acetamide group (-CONH2). The presence of these functional groups can influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For example, the amino group (-NH2) on the triazole ring can participate in reactions with acids to form amides, or with aldehydes and ketones to form imines .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C17H22ClN5OS and an average mass of 379.908 Da . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its LogP value is 4.54, indicating its lipophilicity .

Scientific Research Applications

Cholinesterase Inhibition and Molecular Docking Studies

New synthetic 1,2,4-triazole derivatives have been investigated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds, which share structural similarities with the specified chemical, showed moderate to good activities against these enzymes. Molecular docking studies were carried out to understand the binding interactions with the enzymes, providing insights into their potential therapeutic applications (Riaz et al., 2020).

Vibrational Spectroscopic Analysis

A detailed vibrational spectroscopic analysis was conducted on a closely related compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. This study involved Raman and Fourier transform infrared spectroscopy, comparing experimental results with ab initio calculations. The research offered valuable data on the compound's geometric equilibrium and intra-molecular interactions, contributing to the understanding of its stability and reactivity (Jenepha Mary et al., 2022).

Synthesis and Antiexudative Activity

Research on the synthesis of pyrolin derivatives of similar compounds has revealed their potential anti-exudative properties. This study not only provided insights into the synthetic pathways but also highlighted the biological activities of these compounds, suggesting their potential in developing new therapeutic agents (Chalenko et al., 2019).

Characterization and Biological Screening

A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized and characterized. These compounds were evaluated for their inhibitory activity against AChE, BChE, and lipoxygenase enzymes, demonstrating their potential as biologically active molecules (Rehman et al., 2013).

Antimicrobial Agents Synthesis

The synthesis and evaluation of various N-substituted derivatives, including those related to the specified chemical compound, have been conducted with a focus on their antimicrobial potential. This research contributes to the development of new antimicrobial agents, addressing the need for effective treatments against resistant bacterial strains (Siddiqui et al., 2014).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by 1,2,4-triazole derivatives, this compound could be investigated for potential anti-inflammatory, anticonvulsant, antiviral, and other pharmacological effects .

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-11-3-8-15(12(2)9-11)21-16(25)10-26-18-23-22-17(24(18)20)13-4-6-14(19)7-5-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCFRSQLEDSZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.